3-Benzyl-1,3-thiazolidine-2,4-dione

Descripción

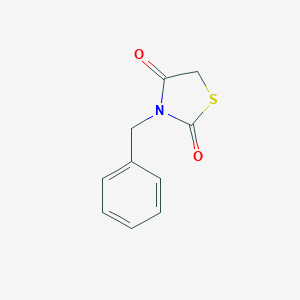

Structure

2D Structure

3D Structure

Propiedades

IUPAC Name |

3-benzyl-1,3-thiazolidine-2,4-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H9NO2S/c12-9-7-14-10(13)11(9)6-8-4-2-1-3-5-8/h1-5H,6-7H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JIMXJAFZPUUCAD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(=O)N(C(=O)S1)CC2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H9NO2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60383083 | |

| Record name | 3-benzyl-1,3-thiazolidine-2,4-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60383083 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

207.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

37868-80-7 | |

| Record name | 3-benzyl-1,3-thiazolidine-2,4-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60383083 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Derivatization Strategies for Thiazolidine 2,4 Diones

Foundational Synthetic Routes to the Thiazolidine-2,4-dione Nucleus

The construction of the fundamental TZD ring can be achieved through several established methods.

Classical Approaches for Core Scaffold Construction

Historically, the synthesis of the TZD core has been accomplished through various classical condensation reactions. One of the earliest methods involves the reaction of a thiocarbamate, generated in situ from carbonyl sulfide (B99878) and ammonia, with an α-halogenated carboxylic acid, followed by cyclization in acidic conditions. nih.gov Another common approach utilizes the reaction of ethyl chloroacetate (B1199739) with thiosemicarbazone in the presence of sodium ethoxide, followed by acid-catalyzed cyclization of the resulting 2-hydrazino-4-thiazolidinone. nih.gov A widely used and straightforward method involves the condensation of thiourea (B124793) with chloroacetic acid in water, followed by heating with concentrated hydrochloric acid to yield 1,3-thiazolidine-2,4-dione. nih.govrsc.org Furthermore, the reaction of ethyl chloroacetate with potassium thiocyanate (B1210189) can also produce the TZD core, although this method requires caution due to the potential liberation of toxic hydrogen cyanide gas. nih.gov

Green Chemistry Innovations in Thiazolidinedione Synthesis

Deep Eutectic Solvents (DESs): DESs have emerged as green and effective media for chemical reactions. In the synthesis of TZD derivatives, DESs, such as those based on choline (B1196258) chloride, can act as both the solvent and catalyst. nih.govfrontiersin.org For instance, a study demonstrated the use of a choline chloride and N-methylurea-based DES for the Knoevenagel condensation in the synthesis of various TZD derivatives, achieving yields ranging from 21.49% to 90.90%. nih.gov

Microwave Irradiation: Microwave-assisted synthesis has been shown to significantly accelerate reaction times and improve yields in the formation of the TZD ring. mdpi.comresearchgate.net A notable example is the reaction of thiourea and monochloroacetic acid in water under microwave irradiation, which completed within minutes and produced the desired product in high yield. mdpi.com

Aqueous Media: Utilizing water as a solvent is a cornerstone of green chemistry. The synthesis of the TZD nucleus from thiourea and chloroacetic acid can be efficiently carried out in water. nih.govrsc.orgmdpi.com Additionally, water has been employed as a medium for the multi-component synthesis of related thiazolidine-2-thiones. thieme-connect.de

Targeted Synthesis and Functionalization of 3-Benzyl-1,3-thiazolidine-2,4-dione Analogues

The this compound scaffold serves as a versatile platform for further derivatization to generate a diverse library of compounds with potential biological activities.

Knoevenagel Condensation for 5-Position Arylidene Derivatization

The Knoevenagel condensation is a cornerstone reaction for introducing substituents at the C5 position of the TZD ring. This reaction involves the condensation of an active methylene (B1212753) compound, in this case, this compound, with an aldehyde to form a 5-arylidene derivative. ijsrst.comnih.govmdpi.com

A variety of catalysts and reaction conditions have been employed to facilitate this transformation, including:

Traditional Bases: Piperidine in ethanol (B145695) is a classic catalyst for this condensation. ijsrst.com

Green Catalysts: In a move towards more sustainable chemistry, baker's yeast has been successfully used as a biocatalyst for the Knoevenagel condensation of 2,4-thiazolidinedione (B21345) with various aromatic aldehydes in ethanol. researchgate.netrsc.org Tannic acid has also been reported as an effective catalyst. ijsrst.com

Solvent-Free and Alternative Media: The reaction can be performed under solvent-free conditions by grinding the reactants with ammonium (B1175870) acetate (B1210297) or using microwave irradiation with glycine. ijsrst.com Polyethylene glycol (PEG-300) has also been utilized as a recyclable solvent medium. researchgate.net

The general scheme for the Knoevenagel condensation is as follows:

| Reactant 1 | Reactant 2 | Catalyst/Conditions | Product |

|---|---|---|---|

| This compound | Aromatic Aldehyde (R-CHO) | Various (e.g., piperidine, baker's yeast, tannic acid) | 5-Arylidene-3-benzyl-1,3-thiazolidine-2,4-dione |

N-Alkylation and N-Substitution Strategies at the 3-Position

Modification at the N3 position of the TZD ring is a common strategy to explore structure-activity relationships. nih.gov

Direct N-Alkylation: The acidic imide proton at the N3 position can be deprotonated with a base, followed by reaction with an alkyl or benzyl (B1604629) halide. researchgate.net A one-step N-alkylation of thiazolidine-2,4-dione has been developed using triethylamine (B128534) as both a base and solvent at room temperature, providing N-alkylated products in high yields. arkat-usa.org This method offers a significant improvement over traditional two-step procedures that often result in lower yields and require harsher conditions. arkat-usa.org

Synthesis of this compound: The synthesis of the title compound can be achieved through the N-alkylation of the parent 1,3-thiazolidine-2,4-dione with benzyl bromide. Microwave-assisted N-benzylation has been shown to be an efficient method for this transformation. mdpi.com

The following table summarizes a general procedure for N-alkylation:

| Starting Material | Reagent | Base/Solvent | Product |

|---|---|---|---|

| 1,3-Thiazolidine-2,4-dione | Benzyl Bromide | Triethylamine | This compound |

Multi-Component Reactions in Thiazolidinedione Synthesis

Multi-component reactions (MCRs) offer a powerful and efficient approach to synthesizing complex molecules in a single step, adhering to the principles of atom economy and green chemistry. nih.gov Several MCRs have been developed for the synthesis of thiazolidinone derivatives.

One notable example is a one-pot, three-component reaction involving an amine, carbon disulfide, and an α-bromoketone in water to produce multisubstituted thiazolidine-2-thiones. thieme-connect.de Another MCR involves the reaction of 5-substituted phenyl-1,3,4-thiadiazol-2-amines, substituted benzaldehydes, and 2-mercaptoacetic acid to form thiazolidine-4-one hybrids. nih.gov While not directly leading to this compound, these examples showcase the potential of MCRs in rapidly generating diverse thiazolidinone-based scaffolds. A one-pot protocol for the synthesis of TZD derivatives substituted at both the N3 and C5 positions has been developed, involving the reaction of TZD, an aldehyde, and an alkyl halide under sonication. nih.gov

A high-order, six-component reaction has also been described for the synthesis of complex tetrazole-triazole hybrids, demonstrating the increasing sophistication of MCRs. mdpi.com

Chemical Transformations and Hybrid Molecule Design

The chemical reactivity of the this compound core, especially at the C-5 position, allows for significant structural modifications. These transformations are pivotal in developing novel derivatives, including complex hybrid molecules where the thiazolidinedione ring is fused or linked to other heterocyclic systems. Such molecular hybridization is a strategic approach to combine different pharmacophores, potentially leading to compounds with enhanced efficacy or novel mechanisms of action.

Integration of Thiazolidinedione with Other Heterocyclic Systems (e.g., Pyrazole, Oxadiazole, Thiazole)

The synthesis of hybrid molecules incorporating the this compound core with other heterocycles like pyrazole, oxadiazole, and thiazole (B1198619) is a prominent strategy in drug discovery. This approach aims to create synergistic effects by combining the biological activities of each constituent ring system.

Pyrazole and Oxadiazole Hybrids: A notable synthetic achievement involves the creation of a complex hybrid molecule that incorporates pyrazole, oxadiazole, and thiazolidine-2,4-dione moieties. sciensage.info The synthesis of these hybrids often involves a multi-step process. For instance, a series of novel 3-((5-phenyl-1,3,4-oxadiazol-2-yl)methyl)thiazolidine-2,4-dione derivatives were synthesized by first preparing 2-(chloromethyl)-5-substituted-1,3,4-oxadiazole and N-substituted thiazolidine-2,4-dione separately, and then coupling them. sciensage.infonih.gov

A general synthetic route to produce these hybrids can be outlined as follows:

Preparation of the Oxadiazole Intermediate: This typically involves the reaction of a substituted benzoic acid with a hydrazine (B178648) derivative, followed by cyclization to form the 1,3,4-oxadiazole (B1194373) ring.

Preparation of the Thiazolidinedione Core: this compound can be synthesized through the reaction of benzylamine (B48309) with chloroacetic acid and thiourea.

Hybridization: The final step involves the coupling of the oxadiazole intermediate with the thiazolidinedione core, often via N-alkylation at the thiazolidinedione nitrogen. sciensage.infonih.gov

In a specific example, 3-((5-(4-nitrophenyl)-1,3,4-oxadiazol-2-yl)methyl) thiazolidine-2,4-dione was synthesized and then reacted with 3-methyl-5-phenoxy-1-phenyl-1H-pyrazole-4-carbaldehyde to yield a complex hybrid molecule. sciensage.info This demonstrates the feasibility of integrating multiple heterocyclic systems onto a single molecular scaffold.

Thiazole Hybrids: The integration of a thiazole ring into the this compound structure has also been explored to develop new therapeutic agents. A series of novel thiazolidine-2,4-dione-trimethoxybenzene-thiazole hybrids were designed and synthesized, combining three pharmacophores known for their biological activities. researchgate.net The synthetic strategy for these hybrids typically involves:

Preparation of the core this compound.

Synthesis of a suitable thiazole-containing fragment, which is then linked to the thiazolidinedione, often at the C-5 position through a Knoevenagel condensation.

Table 1: Synthesis of Thiazolidinedione-Heterocycle Hybrids

| Heterocycle | Synthetic Approach | Key Intermediates | Reference |

|---|---|---|---|

| Pyrazole & Oxadiazole | Multi-step synthesis involving coupling of pre-formed heterocyclic rings. | 3-((5-(4-nitrophenyl)-1,3,4-oxadiazol-2-yl)methyl) thiazolidine-2,4-dione; 3-methyl-5-phenoxy-1-phenyl-1H-pyrazole-4-carbaldehyde. | sciensage.info |

| Oxadiazole | Coupling of 2-(chloromethyl)-5-substituted-1,3,4-oxadiazole with thiazolidine-2,4-dione. | 2-(chloromethyl)-5-phenyl-1,3,4-oxadiazole; Thiazolidine-2,4-dione potassium salt. | nih.gov |

| Thiazole | Combination of thiazolidine-2,4-dione, trimethoxyphenyl, and thiazole moieties. | Thiazolidine-2,4-dione; Thiazole-containing aldehydes. | researchgate.net |

Investigation of Oxirane-Driven Cascade Transformations

The reaction of thiazolidine-2,4-diones with oxiranes can lead to interesting cascade transformations, resulting in significant structural reorganization of the parent molecule. Research has shown that 5-arylidene-thiazolidine-2,4-dione derivatives can be transformed into 6-substituted 1,4-oxathian-2-ones. sharif.edu For 3-substituted 5-arylidene-thiazolidine-2,4-diones, the reaction with oxiranes can yield both 1,4-oxathian-2-ones and oxazolidines, confirming a cascade mechanism. sharif.edu

Several factors have been identified to influence the outcome of these transformations, including the quantity of oxirane used, the presence of a base, and the polarity of the solvent. sharif.edu Dimethylformamide (DMF) has been found to be an essential solvent for the reaction to proceed efficiently. sharif.edu The benzylidene group at the C-5 position plays a critical role in facilitating this reaction. sharif.edu In some cases, hybrid derivatives have been synthesized from a triazole-containing oxirane and a 5-(benzylidene)-3-substituted thiazolidine-2,4-dione via reflux in toluene (B28343) with the addition of N-methylpyrrolidone and triethylamine. nih.gov

Stereoselective Synthesis and Diastereomer Isolation

The synthesis of thiazolidine-2,4-dione derivatives can lead to the formation of stereoisomers, particularly when a substituent is introduced at the C-5 position, creating a chiral center. The stereochemistry of these molecules can significantly impact their biological activity.

For instance, the condensation of an aldehyde with L-cysteine to form a thiazolidine (B150603) ring can result in the formation of diastereomers (cis and trans). nanobioletters.com The ratio of these isomers has been found to be highly dependent on the solvent used during the reaction, highlighting a method for controlling the stereochemical outcome. nanobioletters.com The separation of these diastereomers can be challenging but is crucial for evaluating the pharmacological properties of each individual isomer. nanobioletters.com

In the context of 5-benzylidene-thiazolidine-2,4-diones, the configuration of the exocyclic double bond (Z or E) is a key stereochemical feature. The Z configuration is often favored and can be confirmed using NMR spectroscopy, where the chemical shift of the methine proton (=CH) is influenced by its proximity to the carbonyl group at the C-4 position of the thiazolidinedione ring. nih.gov While extensive research on the stereoselective synthesis specifically for this compound is not widely reported, the principles established for related thiazolidinediones provide a foundation for future work in this area. The synthesis of 3,5-disubstituted thiazolidine-2,4-diones, where both N-3 and C-5 positions are functionalized, introduces multiple chiral centers, further complicating the stereochemical landscape but also offering opportunities for developing highly specific therapeutic agents. nih.gov

Structure Activity Relationship Sar and Pharmacophore Analysis of Thiazolidine 2,4 Dione Derivatives

Impact of Substituents at the 3-Position on Biological Activity

The substituent at the N-3 position of the thiazolidine-2,4-dione ring significantly influences the molecule's interaction with various biological targets, thereby affecting its efficacy and selectivity.

Key Research Findings:

Alkyl and Aryl Halides: The free -NH moiety of the TZD nucleus can be alkylated using alkyl or aryl halides in the presence of a base like potassium carbonate or sodium hydride. juniperpublishers.com This modification is a common strategy to introduce diverse functionalities.

N-Arylpyrrole and N-Heterocyclic Amines: The introduction of N-arylpyrrole and other N-heterocyclic amines at the 3-position has been explored to create hybrid pharmacophores. This approach aims to target multiple pathways involved in conditions like type 2 diabetes. nih.gov

Acridine (B1665455) Moiety: The integration of an acridine core at the nitrogen atom of the thiazolidine-2,4-dione has been shown to significantly affect the cytotoxic activity of these compounds against cancer cell lines. Specifically, an acridin-9-yl substituent was found to enhance the antiproliferative activity. mdpi.com

1,3,4-Oxadiazole (B1194373) Hybrids: The synthesis of hybrid molecules combining thiazolidinediones with 1,3,4-oxadiazoles at the N-3 position has been investigated. These hybrids are designed to have an enhanced affinity and efficacy for specific biological targets. rsc.org

Impact on Anticancer Activity: In a series of thiazolidine-2,4-dione-acridine hybrids, the nature of the substituent at the N-3 position, whether an acridin-9-yl or acridine-4-yl group, was a crucial determinant of their activity against cancer cells. mdpi.com

Influence of Substituents at the 5-Position on Biological Activity

The C-5 position of the thiazolidine-2,4-dione ring, being an active methylene (B1212753) group, is a primary site for modification, often through Knoevenagel condensation with various aldehydes. juniperpublishers.comresearchgate.net The nature of the substituent at this position profoundly impacts the biological profile of the resulting derivatives.

Key Research Findings:

Arylidene Groups: The introduction of arylidene groups at the 5-position has been a successful strategy in developing TZD derivatives with significant antimicrobial activity, particularly against Gram-positive bacteria. nih.gov

Benzylidene Substitutions:

The presence of a benzylidene group at the C-5 position is a common feature in many biologically active TZDs. asianjpr.com

The substitution pattern on the benzylidene ring is critical. For instance, in a series of 15-PGDH inhibitors, a 4-(2-(thiophen-2-yl)ethoxy)benzylidene group at the 5-position resulted in the most potent compound. sigmaaldrich.com

In another study, the presence of a methoxy (B1213986) group on the phenyl ring of a benzylidene substituent was found to modulate the potency and selectivity of anticancer activity. mdpi.com

Bulky Substitutions: The presence of bulky substituents at the 5-position is a key characteristic of antidiabetic drugs like rosiglitazone (B1679542) and pioglitazone, which act as PPARγ agonists. researchgate.net

Thiazole-Containing Hybrids: Hybrid molecules incorporating a thiazole (B1198619) moiety linked to the 5-position of the TZD ring through a benzylidene bridge have been synthesized and shown to possess anticancer activity. mdpi.com

Specific Functional Group Contributions to Efficacy and Selectivity (e.g., Cyano Moieties, Trifluoromethyl Groups)

The incorporation of specific functional groups, such as cyano and trifluoromethyl moieties, into the structure of thiazolidine-2,4-dione derivatives can significantly enhance their biological efficacy and selectivity. These groups influence the electronic and steric properties of the molecules, leading to improved interactions with their biological targets.

While direct research findings on the contribution of cyano and trifluoromethyl groups specifically within the "3-Benzyl-1,3-thiazolidine-2,4-dione" framework were not prevalent in the provided search results, the broader context of medicinal chemistry suggests their importance. For instance, trifluoromethyl groups are often used to increase metabolic stability and lipophilicity, which can lead to improved pharmacokinetic properties. Cyano groups can act as hydrogen bond acceptors and participate in key interactions with protein residues.

Development and Validation of Pharmacophore Models for Targeted Therapeutic Effects

Pharmacophore modeling is a crucial computational tool used to identify the essential three-dimensional arrangement of functional groups (pharmacophoric features) necessary for a molecule to exert a specific biological activity. This approach aids in the rational design and discovery of new, potent, and selective therapeutic agents.

Key Research Findings:

Aldose Reductase Inhibitors: A validated six-point pharmacophore model (AAADNR) was developed for a series of 2,4-thiazolidinedione (B21345) derivatives with aldose reductase (ALR2) inhibitory activity. This model includes three hydrogen bond acceptors (A), one hydrogen bond donor (D), one negative ionic group (N), and one aromatic ring (R). The successful development of this model provides a template for designing novel and potent ALR2 inhibitors for the management of diabetic complications. nih.gov

PPARγ Agonists: The fundamental pharmacophore for PPARγ agonists generally consists of an acidic head group (like the TZD ring), a central linker, and a lipophilic tail. youtube.com The thiazolidinedione ring itself is a key component of this pharmacophore, contributing to the binding with the receptor. researchgate.net

VEGFR-2 Inhibitors: Pharmacophore-based synthesis has been employed to design TZD hybrids targeting VEGFR-2. These models often include features like hydrogen bond acceptors from the TZD moiety and hydrophobic regions to interact with the allosteric site of the enzyme. nih.gov

Multi-Target Drug Design: Pharmacophore hybridization strategies are being used to develop TZD derivatives that can interact with multiple targets. For example, combining the TZD scaffold with an N-arylpyrrole moiety aims to create compounds for managing type 2 diabetes through various mechanisms. nih.gov

Interactive Data Table: Pharmacophore Models for Thiazolidine-2,4-dione Derivatives

| Therapeutic Target | Key Pharmacophoric Features | Reference |

| Aldose Reductase (ALR2) | 3 Hydrogen Bond Acceptors, 1 Hydrogen Bond Donor, 1 Negative Ionic Group, 1 Aromatic Ring (AAADNR) | nih.gov |

| PPARγ | Acidic Head (TZD), Central Linker, Lipophilic Tail | youtube.com |

| VEGFR-2 | Hydrogen Bond Acceptors (from TZD), Hydrophobic Moiety | nih.gov |

Biological Activities and Molecular Mechanisms of Thiazolidine 2,4 Dione Derivatives

Antidiabetic and Metabolic Regulation

Thiazolidine-2,4-diones, also known as glitazones, have revolutionized the management of type 2 diabetes mellitus (T2DM) by effectively reducing elevated blood glucose levels. nih.gov Their primary mechanism involves enhancing insulin (B600854) sensitivity in peripheral tissues and the liver. nih.gov

Peroxisome Proliferator-Activated Receptor Gamma (PPARγ) Agonism and Related Mechanisms

The antidiabetic effects of TZD derivatives are primarily mediated through their agonistic activity on the Peroxisome Proliferator-Activated Receptor Gamma (PPARγ), a nuclear receptor highly expressed in adipose tissue. nih.govnih.gov PPARγ is a key regulator of glucose and lipid homeostasis. nih.gov

Upon activation by a TZD ligand, PPARγ forms a heterodimer with the retinoid X receptor (RXR). This complex then binds to specific DNA sequences known as peroxisome proliferator response elements (PPREs) in the promoter region of target genes. nih.gov This binding initiates the transcription of genes involved in glucose and lipid metabolism, leading to improved insulin sensitivity and glucose uptake. nih.govnih.govnih.gov For instance, TZD activation of PPARγ in adipose tissue promotes the uptake of lipids and storage of triglycerides, which in turn reduces the accumulation of free fatty acids in muscle and liver tissues where they can interfere with insulin signaling. nih.gov

Studies have identified various 5-benzylidene-thiazolidin-2,4-dione (BTZD) derivatives as weak to moderate partial agonists of PPARγ. nih.gov Surface Plasmon Resonance (SPR) assays have confirmed the binding affinity of these derivatives to PPARγ, although with lower affinity than full agonists like Rosiglitazone (B1679542). nih.gov Molecular docking studies suggest that these derivatives interact with the ligand-binding pocket of PPARγ mainly through hydrophobic contacts, differing from full agonists that form direct hydrogen bonds with key residues. nih.gov

Inhibition of Carbohydrate-Metabolizing Enzymes (e.g., α-Amylase, α-Glucosidase)

Another strategy for managing postprandial hyperglycemia is the inhibition of carbohydrate-metabolizing enzymes such as α-amylase and α-glucosidase. nih.govrsc.org α-Amylase initiates the breakdown of polysaccharides, while α-glucosidase is crucial for the final step in carbohydrate digestion. nih.govrsc.org Inhibiting these enzymes delays glucose absorption after meals. nih.gov

Several novel thiazolidine-2,4-dione derivatives have demonstrated potent inhibitory activity against both α-amylase and α-glucosidase. researchgate.netnih.gov In some studies, the inhibitory potential of certain derivatives significantly surpassed that of the standard drug, acarbose (B1664774). nih.gov For example, a series of novel TZD derivatives exhibited α-glucosidase inhibitory activity with IC₅₀ values ranging from 5.44 ± 0.13 to 50.45 ± 0.39 μM, compared to acarbose's IC₅₀ of 817.38 ± 6.27 μM. nih.gov Similarly, certain 2,4-thiazolidinedione (B21345) derivatives have shown potent α-amylase inhibition, with some compounds displaying IC₅₀ values as low as 2.03 µg/mL, which is more potent than acarbose (IC₅₀ = 8.26 µg/mL). researchgate.netbenthamopen.com

Interactive Data Table: α-Glucosidase and α-Amylase Inhibition by Thiazolidine-2,4-dione Derivatives

| Compound Type | Enzyme | IC₅₀ Value (Derivative) | IC₅₀ Value (Standard - Acarbose) | Source |

| Thiazolidine-2,4-dione derivative | α-Glucosidase | 5.44 ± 0.13 μM | 817.38 ± 6.27 μM | nih.gov |

| Thiazolidine-2,4-dione hybrid | α-Glucosidase | 5.15 ± 0.017 μM | Not specified | nih.gov |

| 2,4-Thiazolidinedione derivative | α-Amylase | 2.03 µg/mL | 8.26 µg/mL | researchgate.netbenthamopen.com |

| Thiazolidine-2,4-dione hybrid | α-Amylase | 9.8 ± 0.047 μM | Not specified | nih.gov |

Modulation of Insulin Sensitivity and Glucose Metabolism

By activating PPARγ and inhibiting digestive enzymes, TZD derivatives effectively modulate insulin sensitivity and glucose metabolism. nih.govnih.gov In vivo studies using streptozotocin-nicotinamide (STZ-NA)-induced diabetic rats have shown that treatment with certain 5-benzylidene-thiazolidin-2,4-dione derivatives significantly improved hyperglycemia and hyperlipidemia. nih.gov Histopathological analysis revealed an improvement in the microscopic architecture of pancreatic and hepatic cells in the treated diabetic rats. nih.gov Other studies have also confirmed the significant hypoglycemic effects of newly synthesized TZD derivatives in various animal models. nih.govresearchgate.net

Antineoplastic and Antiproliferative Potential

Beyond their antidiabetic properties, thiazolidine-2,4-diones have demonstrated the ability to suppress the growth of several cancer cell lines, both in vitro and in vivo. nih.gov This has spurred research into their potential as anticancer agents. dntb.gov.ua

Efficacy Against Various Human Cancer Cell Lines (e.g., Cervical, Prostate, Lung, Breast, Leukemia, Colon, CNS, Melanoma, Ovarian, Renal)

Derivatives of thiazolidine-2,4-dione have been evaluated against a wide array of human cancer cell lines, showing promising antiproliferative activity. nih.govresearchgate.net For example, 5-(4-alkylbenzyledene)thiazolidine-2,4-dione derivatives have shown activity against the full panel of 60 human tumor cell lines from the National Cancer Institute. nih.govresearchgate.net

Specific derivatives have demonstrated notable efficacy against various cancer types. nih.govresearchgate.net Hybrid compounds incorporating the TZD scaffold have been tested against breast cancer (MCF-7, MDA-MB-231) and melanoma (A2058) cell lines, with some being particularly effective against MCF-7 cells while not affecting normal breast cells. nih.gov Other derivatives have shown cytotoxic effects against colon (HT-29, HCT-116, Caco-2), lung (A-549), and liver (HepG-2) cancer cell lines. nih.govnih.govnih.gov

Interactive Data Table: Anticancer Activity of a 5-(4-alkylbenzyledene)thiazolidine-2,4-dione derivative (Compound 5d)

| Cancer Type | Cell Line | GI₅₀ (μM) | Source |

| Leukemia | SR | 2.04 | nih.govresearchgate.net |

| Non-Small Cell Lung Cancer | NCI-H522 | 1.36 | nih.govresearchgate.net |

| Colon Cancer | COLO 205 | 1.64 | nih.govresearchgate.net |

| CNS Cancer | SF-539 | 1.87 | nih.govresearchgate.net |

| Melanoma | SK-MEL-2 | 1.64 | nih.govresearchgate.net |

| Ovarian Cancer | OVCAR-3 | 1.87 | nih.govresearchgate.net |

| Renal Cancer | RXF 393 | 1.15 | nih.govresearchgate.net |

| Prostate Cancer | PC-3 | 1.90 | nih.govresearchgate.net |

| Breast Cancer | MDA-MB-468 | 1.11 | nih.govresearchgate.net |

Inhibition of Key Proliferative Pathways and Associated Molecular Targets (e.g., Topoisomerases, VEGFR-2)

The anticancer effects of TZD derivatives are linked to their ability to inhibit key molecular targets involved in cancer cell proliferation and survival.

Topoisomerases: Human topoisomerases I and II are crucial enzymes for DNA replication and transcription, making them important targets for anticancer drugs. nih.gov Docking simulations and enzymatic assays have identified these topoisomerases as potential targets for TZD-thiazole hybrid compounds. nih.gov Some of these compounds were found to inhibit both human Topoisomerase I and II, while others were selective for Topoisomerase II, ultimately leading to cancer cell death via apoptosis. nih.gov

VEGFR-2: Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2) is a key transmembrane tyrosine kinase receptor that plays a vital role in angiogenesis, the formation of new blood vessels essential for tumor growth and metastasis. nih.govnih.gov Several research groups have designed and synthesized novel thiazolidine-2,4-dione derivatives as potent VEGFR-2 inhibitors. nih.govnih.govnih.gov One such derivative demonstrated a very potent VEGFR-2 inhibitory action with an IC₅₀ value of 0.081 μM, comparable to the reference inhibitor sorafenib (B1663141) (IC₅₀ = 0.061 μM). nih.gov Another hybrid compound emerged as an excellent inhibitor of VEGFR-2 with an IC₅₀ of 91 nM. nih.gov

DNA Cleavage and Interaction Studies

Certain derivatives of thiazolidine-2,4-dione have demonstrated the ability to interact with and cleave DNA, a mechanism that can contribute to their anticancer effects. nih.gov The binding of these compounds to DNA can induce structural and conformational changes, such as bending and strand breaks, which ultimately disrupt DNA replication and transcription. nih.gov

In one study, new 5-(4-alkylbenzylidene)thiazolidine-2,4-dione derivatives were synthesized and evaluated for their DNA cleavage activity. nih.gov The results showed that at a concentration of 50 μg/mL, the compounds caused partial digestion of DNA. nih.gov When the concentration was increased to 150 μg/mL, complete digestion of linear DNA and partial digestion of supercoiled DNA were observed. nih.gov This suggests a concentration-dependent interaction with DNA.

The interaction of thiazolidine-2,4-dione analogues with enzymes such as DNA gyrase has also been explored through molecular docking studies, indicating a potential mechanism for their antimicrobial activity. researchgate.net

Induction of Apoptosis and Cell Cycle Arrest Mechanisms

Thiazolidine-2,4-dione derivatives have been shown to induce apoptosis (programmed cell death) and cause cell cycle arrest in cancer cells, highlighting their potential as anticancer agents.

Novel benzylidene-thiazolidine-2,4-diones have been synthesized that function as potent inhibitors of Pim protein kinases, which are involved in cancer development. nih.gov In prostate cancer and leukemia cell lines, these compounds were found to induce G1-S cell cycle arrest. nih.gov This arrest is associated with the inhibition of cyclin-dependent kinase 2 activity and the nuclear translocation of p27(Kip1), a protein that inhibits cyclin-dependent kinase 2. nih.gov

Furthermore, a study on permutated 2,4-thiazolidinedione (TZD) analogs as GLUT inhibitors in leukemic cells showed that one of the compounds, G5, caused an accumulation of cells in the G2/M phase of the cell cycle. nih.gov Flow cytometric analysis also revealed that this compound induced both early and late-stage apoptosis in CEM leukemia cells. nih.gov The proposed mechanism involves the downregulation of β-TrCP as a result of GLUT inhibition, leading to cell cycle arrest and apoptosis. nih.gov

Antimicrobial Activities

The thiazolidine-2,4-dione scaffold is a key component in a variety of compounds exhibiting a broad spectrum of antimicrobial activities. nih.gov

Antibacterial Spectrum and Mechanisms (e.g., Inhibition of Cytoplasmic Mur Ligases)

Thiazolidine-2,4-dione derivatives have demonstrated notable antibacterial activity, particularly against Gram-positive bacteria. nih.gov One of the proposed mechanisms for their antibacterial action is the inhibition of cytoplasmic Mur ligases, which are essential enzymes in the bacterial cell wall synthesis pathway. nih.gov

A study on new thiazolidine-2,4-dione-based chlorophenylthiosemicarbazone hybrids revealed that many of the synthesized compounds possessed good to limited antibacterial activity against Gram-positive strains, with some showing activity similar to or higher than the reference drugs oxacillin (B1211168) and cefuroxime. nih.gov However, none of the tested compounds showed an inhibitory effect on the growth of the examined Gram-negative bacteria. nih.gov

Another study focused on (E)-5-(substitutedbenzylidene)thiazolidine-2,4-dione and their acetamide (B32628) derivatives. The in vitro antimicrobial activity was evaluated, and certain compounds were found to be effective against E. coli and S. aureus. nih.gov

Antifungal Properties

Several thiazolidine-2,4-dione derivatives have been identified as potent antifungal agents. nih.govnih.gov For instance, Mycosidine®, a 3,5-substituted thiazolidine-2,4-dione, is a topical antifungal drug. nih.gov Studies on novel derivatives of Mycosidine have shown that some of these compounds exhibit high fungistatic and fungicidal activity, causing morphological changes in the cell wall of Candida yeasts. nih.gov The mechanism of action for some of these compounds is suggested to be associated with the inhibition of glucose transport. nih.gov

In another study, newly synthesized thiazolidine-2,4-diones containing a 1,2,3-triazole scaffold were evaluated for their in vitro antifungal potential. Some of the compounds demonstrated superior antifungal activity compared to the standard drug fluconazole. nih.gov

Antitubercular Efficacy and Target Specificity (e.g., DprE1 Inhibition)

Thiazolidinone-based compounds have shown significant promise as antitubercular agents. nih.govnih.gov A key target for these compounds is decaprenylphosphoryl-β-D-ribose 2′-epimerase (DprE1), an essential enzyme involved in the synthesis of the mycobacterial cell wall. plos.orgresearchgate.net Inhibition of DprE1 is a highly promising strategy for treating tuberculosis. plos.org

Newly designed thiazolidine-2,4-dione-based hybrids with a thiosemicarbazone or pyridinecarbohydrazone moiety have demonstrated high antimycobacterial activity against Mycobacterium tuberculosis strains, with some compounds showing a synergistic effect with first-line antitubercular drugs like isoniazid (B1672263) and rifampicin. nih.gov

Molecular docking studies have further elucidated the interaction between thiazolidine-2,4-dione derivatives and the DprE1 enzyme, showing the potential for these compounds to act as potent inhibitors. researchgate.net

Antiviral Potential

The antiviral potential of thiazolidine-2,4-dione derivatives, particularly when incorporated into hybrid molecules, has been an area of active research. While direct antiviral data on 3-benzyl-1,3-thiazolidine-2,4-dione is limited, related heterocyclic structures like 1,2,3-triazoles and 1,2,4-triazoles, which can be combined with the thiazolidinone core, have shown significant antiviral activity. nih.govnih.govkoreascience.krgoogle.com

For example, 1,2,3-triazole derivatives have been investigated as potential inhibitors of the SARS-CoV-2 main protease. nih.gov Similarly, various triazole-based compounds have shown activity against a range of viruses, including HIV and human coronavirus. nih.govgoogle.com The mechanism of action for some of these compounds involves the inhibition of key viral enzymes like inosine (B1671953) monophosphate dehydrogenase (IMPDH). koreascience.kr

Antioxidant Properties

The capacity of certain this compound derivatives to counteract oxidative stress has been a subject of scientific investigation. This activity is crucial as an excess of reactive oxygen species (ROS) is implicated in numerous disease pathologies.

The fundamental antioxidant action of the thiazolidine-2,4-dione scaffold is attributed to its ability to scavenge reactive oxygen species. nih.gov This mechanism is believed to involve the donation of a proton from the TZD structure to neutralize highly reactive radicals, thereby terminating the damaging cascade effect of ROS propagation. nih.gov Studies using chemiluminescence and electron paramagnetic resonance have demonstrated that TZD compounds can effectively react with and inhibit superoxide (B77818) anion radicals (O₂•-) and hydroxyl radicals (HO•). researchgate.net

| Compound ID | Substituent at C-5 | DPPH• Scavenging (%) | ABTS•+ Scavenging (%) |

| 5f | 3,4-Dihydroxybenzylidene | 89.61 | 58.27 |

| 5l | 3,4,5-Trihydroxybenzylidene | 92.55 | 70.66 |

| 5k | 2,5-Dihydroxybenzylidene | 18.13 | - |

| 5g | 2,3-Dihydroxybenzylidene | 12.36 | - |

Data sourced from a study on phenolic derivatives of thiazolidine-2,4-dione, demonstrating the potent effect of polyphenol substitutions on antioxidant capacity. mdpi.com

Beyond direct ROS scavenging, another critical antioxidant mechanism is the inhibition of enzymes and processes that generate oxidative stress, such as lipoxygenases (LOX) and lipid peroxidation. Thiazolidine-2,4-dione derivatives have been shown to possess inhibitory activity against these targets. nih.govfrontiersin.org

In one study, a series of synthesized 5-benzylidene-thiazolidine-2,4-dione derivatives were tested for their ability to inhibit soybean lipoxygenase, with inhibition values ranging from 7.7% to 76.3%. nih.govfrontiersin.org The same study also evaluated the inhibition of lipid peroxidation, where the standard antioxidant Trolox showed 62.3% inhibition. frontiersin.org Specific derivatives, such as 5-((1H-indol-3-yl)methylene)thiazolidine-2,4-dione, demonstrated a high inhibition of lipid peroxidation at 82.9%. frontiersin.org Another review highlights a study where TZD derivatives were evaluated for their ability to inhibit lipid peroxidation via the Thiobarbituric Acid Reactive Substances (TBARS) assay, with some compounds showing significant efficacy. nih.gov These findings suggest that the TZD core is a promising scaffold for developing inhibitors of lipid peroxidation and lipoxygenase.

Anti-Inflammatory Effects and Associated Pathways

The thiazolidine-2,4-dione structure is a well-recognized pharmacophore in the development of anti-inflammatory agents. nih.govsemanticscholar.org Derivatives of this compound have been investigated for their ability to modulate inflammatory pathways.

The anti-inflammatory activity of these compounds has been demonstrated in various models. For example, derivatives such as 5-benzylidene-3-(4-chlorobenzyl)-thiazolidine-2,4-diones were evaluated for their anti-inflammatory effects using the carrageenan-induced paw edema test in rats, a classic model for acute inflammation. researchgate.net The mechanism of action often involves the inhibition of key inflammatory mediators and signaling pathways. One closely related derivative, 3-benzyl-5-(3-bromo-4-methoxybenzylidene)-1,3-thiazolidine-2,4-dione , has been reported to exert its anti-inflammatory effects by inhibiting the activation of NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells). evitachem.com This inhibition consequently reduces the production of pro-inflammatory cytokines and reactive oxygen species. evitachem.com

Furthermore, some TZD derivatives have been designed as dual inhibitors of phosphodiesterase 4 (PDE4) and phosphodiesterase 7 (PDE7), enzymes that are involved in regulating the inflammatory processes in immune cells. nih.gov A systematic review focusing on lipopolysaccharide (LPS)-induced inflammation in macrophages found that thiazolidinediones effectively reduce the production of nitric oxide (NO), a key inflammatory molecule. tandfonline.com

| Derivative Type | Investigated Mechanism/Target | Model | Reference |

| 5-Benzylidene-3-(4-chlorobenzyl)-TZDs | General Anti-inflammatory | Carrageenan-induced paw edema | researchgate.net |

| 3-Benzyl-5-(3-bromo-4-methoxybenzylidene)-TZD | NF-κB inhibition | - | evitachem.com |

| General TZD Derivatives | Nitric Oxide (NO) production inhibition | LPS-induced RAW 264.7 macrophages | tandfonline.com |

| Substituted 1,3-Thiazolidine-2,4-diones | PDE4 and PDE7 inhibition | In silico and animal models | nih.gov |

Other Investigated Biological Activities (e.g., Anti-Alzheimer, Neuroprotective, Analgesic)

The therapeutic potential of the this compound scaffold extends to other complex diseases, most notably in the area of neuroprotection and Alzheimer's disease.

Research has shown that TZD derivatives can offer neuroprotection through multiple mechanisms, including the mitigation of oxidative stress and neuroinflammation. researchgate.net In the context of Alzheimer's disease, a multifactorial neurodegenerative disorder, the ability of TZD derivatives to target various aspects of the disease cascade is particularly promising. nih.gov Studies have demonstrated that certain derivatives can protect against Aβ₁-₄₂-induced toxicity and reduce tau protein pathology, effects which may be linked to their antioxidant properties. nih.gov

Specific derivatives have been tested in preclinical models of Alzheimer's disease. For example, compounds like (E)-5-(3-hydroxybenzylidene)-3-(2-oxo-2-phenylethyl)thiazolidine-2,4-dione have been shown to alleviate cognitive decline in scopolamine-induced dementia models in rats. nih.gov Another derivative, (E)-5-(4-chlorobenzylidene)-3-(2-oxo-2-phenylethyl)thiazolidine-2,4-dione, was found to reduce the expression of phosphorylated Tau (p-Tau), Heat Shock Protein 70 (HSP70), and cleaved caspase-3, all of which are implicated in neuronal apoptosis and Alzheimer's pathology. nih.gov Molecular docking studies have also explored the binding of TZD derivatives to acetylcholinesterase (AChE), a key enzyme in Alzheimer's treatment. doi.org

While analgesic properties have been noted for the broader class of thiazolidin-4-one derivatives, specific data on the analgesic effects of this compound are less defined in the current literature. semanticscholar.org However, fused heterocyclic systems incorporating the thiazole (B1198619) ring have shown potent analgesic activity, suggesting that the core structure is amenable to modifications that enhance this effect. researchgate.net

| Compound/Derivative Type | Biological Effect | Model System | Reference |

| (E)-5-(3-hydroxybenzylidene)-3-(2-oxo-2-phenylethyl)TZD | Alleviated cognitive decline | Scopolamine-induced rat model | nih.gov |

| (E)-5-(4-chlorobenzylidene)-3-(2-oxo-2-phenylethyl)TZD | Reduced p-Tau, HSP70, and caspase-3 expression | SH-SY5Y cells and rat model | nih.gov |

| Benzyl (B1604629) piperidine-linked diaryl thiazoles | Neuroprotection, decreased Aβ₁-₄₂ toxicity and tauopathy | Animal studies | nih.gov |

| Thiazolidin-4-one derivatives | Acetylcholinesterase (AChE) inhibition | Rat hippocampus | nih.gov |

Computational Chemistry and in Silico Drug Discovery Approaches

Molecular Docking Simulations for Ligand-Target Binding Modes and Affinities

Molecular docking is a pivotal computational tool used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. nih.gov In the context of 3-Benzyl-1,3-thiazolidine-2,4-dione and its derivatives, docking simulations have been instrumental in elucidating their binding modes and affinities with various biological targets.

For instance, studies have shown that derivatives of this compound exhibit significant binding energies when docked with protein targets like Peroxisome Proliferator-Activated Receptor-gamma (PPAR-γ), a key regulator in metabolic diseases. nih.govresearchgate.net For example, compounds 5c and 5d, benzylidene-2,4-thiazolidinedione derivatives, showed higher binding energies of -10.1 and -10.0 kcal/mol, respectively, compared to a known partial agonist. researchgate.net These simulations reveal crucial interactions, such as hydrogen bonds and hydrophobic interactions, that stabilize the ligand-protein complex. nih.gov In another study, a series of 5-benzylidenethiazolidine-2,4-dione derivatives were docked against the Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2), an important target in cancer therapy. nih.gov The docking results for one promising compound, compound 22, revealed a high binding affinity and highlighted key interactions within the ATP-binding pocket of VEGFR-2. nih.gov

The accuracy of these docking protocols is often validated by redocking a co-crystallized ligand into the protein's active site, with a low root-mean-square deviation (RMSD) value indicating a reliable docking procedure. nih.gov

Table 1: Molecular Docking Data of this compound Derivatives

| Compound/Derivative | Target Protein | Binding Energy (kcal/mol) | Key Interactions |

| Compound 5c | PPAR-γ | -10.1 | Hydrogen bonds, Hydrophobic interactions |

| Compound 5d | PPAR-γ | -10.0 | Hydrogen bonds, Hydrophobic interactions |

| Compound 22 | VEGFR-2 | - | Interaction with ATP-binding pocket |

| Compound 12a | VEGFR-2 | - | Hydrogen bonds with Glu885 and Asp1046 |

| Thiazolidine-2,4-dione analogs | DNA gyrase | Docking scores from -3.77 to -4.07 | - |

| Thiazolidine-2,4-dione analogs | CDK8 | Docking scores from -5.41 to -5.75 | - |

Molecular Dynamics (MD) Simulations for Conformational Stability and Interaction Analysis

Following molecular docking, molecular dynamics (MD) simulations provide a deeper understanding of the dynamic behavior of the ligand-protein complex over time. These simulations are crucial for assessing the conformational stability of the ligand within the binding site and analyzing the persistence of key interactions.

For derivatives of this compound, MD simulations have been employed to validate the stability of docked complexes. For example, a 150 ns MD simulation of a complex between a benzylidene-thiazolidine-2,4-dione derivative (compound 5c) and PPAR-γ confirmed the stability of the docked pose. researchgate.net Key metrics such as the root mean square deviation (RMSD) of the protein and ligand, root mean square fluctuation (RMSF) of individual amino acid residues, and the radius of gyration (rGyr) are analyzed to assess the stability and compactness of the system. researchgate.net Acceptable RMSD values, typically below 4 Å for small globular proteins, indicate a stable complex. nih.gov

MD simulations are also essential for studying the changes in the ligand-protein system at an atomic level, providing insights into both the thermodynamics and kinetics of binding. nih.gov

Quantitative Structure-Activity Relationship (QSAR) Modeling for Activity Prediction

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that correlates the chemical structure of a series of compounds with their biological activity. nih.gov This method is used to predict the activity of new, unsynthesized compounds and to understand the structural features that are important for their activity. ymerdigital.comnih.gov

For this compound derivatives, 2D and 3D-QSAR models have been developed to predict their antihyperglycemic and anticancer activities. nih.govymerdigital.com These models are built using a training set of molecules with known activities and then validated using a test set. nih.gov A robust QSAR model is characterized by a high correlation coefficient (R²) and a high cross-validated correlation coefficient (q²). nih.gov

For example, a 3D-QSAR study on thiazolidine-2,4-dione derivatives as anticancer agents identified key pharmacophoric features, such as hydrogen bond donor and acceptor sites and aromatic rings, that are crucial for their activity. ymerdigital.com These models can guide the design of more potent derivatives by suggesting modifications to the core structure. nih.gov

Density Functional Theory (DFT) Calculations for Electronic and Structural Properties

Density Functional Theory (DFT) is a quantum mechanical method used to investigate the electronic structure and properties of molecules. biointerfaceresearch.com For this compound and its analogs, DFT calculations provide valuable insights into their geometry, reactivity, and electronic characteristics. rsc.org

These calculations can determine optimized molecular geometries, bond lengths, bond angles, and dihedral angles. biointerfaceresearch.com The results of DFT calculations can be compared with experimental data, such as those from X-ray crystallography, to validate the computational model. biointerfaceresearch.com Furthermore, DFT is used to calculate electronic properties like the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energies, which are important for understanding a molecule's reactivity and its ability to participate in chemical reactions. biointerfaceresearch.com

A detailed DFT investigation on thiazolidine-2,4-dione and its substituted derivatives has provided insights into the stability of different tautomeric forms and the basicity of the carbonyl oxygen atoms. researchgate.net Such studies are fundamental for understanding the intrinsic properties of the molecule that govern its biological activity.

Drug-Likeness and Pharmacokinetic Prediction (e.g., ADME parameters)

Before a compound can be considered a viable drug candidate, its pharmacokinetic properties, often abbreviated as ADME (Absorption, Distribution, Metabolism, and Excretion), must be evaluated. In silico tools are widely used to predict these properties, as well as the "drug-likeness" of a compound, which is an assessment of whether it possesses properties that would make it a likely orally active drug in humans.

For derivatives of this compound, computational ADMET predictions have been performed to assess their potential as drug candidates. nih.govresearchgate.net These studies often utilize Lipinski's Rule of Five, a set of guidelines that predicts the oral bioavailability of a compound. nih.gov Many synthesized thiazolidine-2,4-dione derivatives have been found to be compliant with these rules, suggesting good potential for oral administration. nih.govnih.gov Predictions of properties like Caco-2 permeability (an indicator of intestinal absorption), blood-brain barrier (BBB) penetration, and plasma protein binding (PPB) provide further insights into the likely pharmacokinetic profile of these compounds. nih.gov

Virtual Screening and Identification of Novel Biological Targets

Virtual screening is a computational technique used in drug discovery to search large libraries of small molecules in order to identify those structures which are most likely to bind to a drug target, typically a protein receptor or enzyme. This method is crucial for identifying novel biological targets for existing or newly designed compounds.

Through virtual screening, derivatives of this compound have been identified as potential inhibitors of various biological targets. For instance, these compounds have been investigated as potential inhibitors of Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2), a key target in angiogenesis and cancer. nih.govrsc.org Other identified targets include DNA gyrase, an essential bacterial enzyme, making these compounds potential antibacterial agents. researchgate.netnih.gov Additionally, studies have explored their potential as inhibitors of the mitochondrial pyruvate (B1213749) carrier. nih.gov

Advanced Computational Methodologies in Drug Design

The field of in silico drug design is constantly evolving, with the development of more sophisticated computational methodologies. One such advanced technique is the Protein-Ligand Interaction Profiler (PLIP) analysis, which is used to determine the 3D interactions and binding conformation of a ligand within a protein's active site. rsc.org This tool provides a detailed breakdown of the non-covalent interactions, such as hydrogen bonds, hydrophobic contacts, and salt bridges, that are crucial for molecular recognition.

The application of such advanced methodologies allows for a more refined understanding of the structure-activity relationships of this compound derivatives, facilitating the rational design of new and more effective therapeutic agents.

Challenges and Future Directions in 3 Benzyl 1,3 Thiazolidine 2,4 Dione Research

Strategies for Enhancing Selectivity and Potency of Thiazolidinedione Analogues

A primary challenge in the development of thiazolidinedione (TZD) analogues, including those based on the 3-benzyl-1,3-thiazolidine-2,4-dione structure, is achieving high potency while maintaining selectivity for the intended biological target. The historical development of TZD-based drugs has highlighted the need to minimize off-target effects. nih.gov Medicinal chemists are employing several strategies to refine the structure-activity relationship (SAR) of these compounds. nih.govbenthamdirect.com

Key strategies include:

Structural Modifications: The TZD core offers multiple positions for substitution, primarily at the N3 and C5 positions. benthamdirect.comnih.gov The benzyl (B1604629) group at the N3 position is a critical determinant of activity, and modifications to its substitution pattern can significantly influence potency and selectivity. nih.govresearchgate.net Introducing various substituents on the benzyl ring or on the methylene (B1212753) bridge at the C5 position can fine-tune the electronic and steric properties of the molecule, leading to improved interactions with the target protein's binding site. nih.govresearchgate.net

Bio-isosteric Replacement: Replacing parts of the molecule, such as the TZD ring itself, with other chemical groups that have similar physical or chemical properties (bio-isosteres) can lead to improved pharmacokinetic profiles and reduced side effects. hilarispublisher.com

Conformational Restriction: Introducing conformational constraints into the molecule, for instance, by creating cyclic structures or incorporating rigid linkers, can lock the compound into a bioactive conformation. This can enhance binding affinity and selectivity for the target receptor. nih.gov For example, research on conformationally restricted TZD derivatives has been explored to create more potent agonists for specific receptors. nih.gov

| Modification Site | Strategy | Observed Effect on Activity/Selectivity | Reference |

|---|---|---|---|

| N3-Position (Benzyl Group) | Substitution on the phenyl ring | Modulates binding affinity and can be critical for antihyperglycemic activity. | nih.gov |

| C5-Position | Introduction of arylidene groups | A common strategy to generate diverse pharmacological activities, including anticancer and anti-inflammatory effects. | nih.govresearchgate.net |

| C5-Methylene Bridge | Reduction of the benzylidene double bond | Decreases rigidity, which can alter the mode of action and biological targets. | mdpi.com |

| Thiazolidinedione Core | Bio-isosteric replacement | Aimed at improving pharmacokinetic properties and reducing toxicity. | hilarispublisher.com |

Exploration of Novel Molecular Targets and Mechanisms of Action

While the peroxisome proliferator-activated receptor gamma (PPARγ) is the most well-known target for many TZD compounds, research is increasingly focused on identifying novel molecular targets to expand their therapeutic applications and to develop compounds with PPARγ-sparing mechanisms. nih.govnih.govgoogle.com This shift aims to harness the therapeutic benefits of the TZD scaffold while avoiding the side effects associated with long-term PPARγ activation. nih.govnih.gov

Emerging targets and mechanisms include:

Enzyme Inhibition: TZD derivatives have shown inhibitory activity against a range of enzymes implicated in various diseases. These include aldose reductase, protein tyrosine phosphatase 1B (PTP1B), α-amylase, and α-glucosidase, which are relevant to managing diabetic complications. nih.govmdpi.comnih.gov Additionally, targets like mitogen-activated protein kinase kinase (MEK), phosphoinositide 3-kinase (PI3K), and Pim kinase are being explored for cancer therapy. nih.gov

Receptor Modulation Beyond PPARγ: Research has pointed towards other receptors and signaling pathways affected by TZDs. For instance, some derivatives have been investigated as inhibitors of vascular endothelial growth factor receptor-2 (VEGFR-2), a key target in angiogenesis and cancer. nih.govnih.govnih.gov

Mitochondrial Targets: Recent discoveries have identified the mitochondrial target of thiazolidinedione (mTOT), which is involved in pyruvate (B1213749) import into mitochondria. pharmaceutical-technology.com Targeting mTOT can increase insulin (B600854) sensitivity and fat metabolism, offering a new avenue for treating metabolic diseases. pharmaceutical-technology.commdpi.com

Anti-inflammatory Pathways: TZDs can exert anti-inflammatory effects by modulating pathways independent of PPARγ, such as inhibiting cyclooxygenase (COX) enzymes or affecting the production of inflammatory cytokines. nih.govnih.gov

Development of Advanced Synthetic Methodologies for Chemical Space Exploration

Expanding the chemical space of this compound derivatives is crucial for discovering new compounds with improved properties. The development of more efficient and versatile synthetic methods is key to achieving this. nih.gov

Traditional synthesis of the TZD core involves the reaction of an α-haloacetic acid with thiourea (B124793). nih.govrsc.orghumanjournals.com While effective, researchers are exploring advanced methodologies to accelerate the generation of diverse compound libraries. mdpi.com

Key advancements in synthesis include:

Microwave-Assisted Synthesis: The use of microwave irradiation can significantly reduce reaction times, often from hours to minutes, and improve yields for the synthesis of the TZD core and its derivatives. nih.govmdpi.com This allows for the rapid production of a wide range of analogues for screening.

Combinatorial Chemistry and High-Throughput Synthesis: These approaches enable the systematic and rapid synthesis of large libraries of related compounds by combining different building blocks. nih.govmdpi.com For example, a library of 76 TZD compounds was synthesized using a four-step pathway that incorporated microwave irradiation. mdpi.com

Novel Catalytic Systems and Green Chemistry: The development of new catalysts and the use of environmentally friendly solvents, such as water, are making the synthesis of TZDs more sustainable and efficient. nih.govresearchgate.net

| Methodology | Description | Advantages | Reference |

|---|---|---|---|

| Conventional Reflux | Reaction of α-chloroacetic acid and thiourea in water, often requiring prolonged heating. | Well-established, uses readily available reagents. | nih.govhumanjournals.com |

| Microwave-Assisted Synthesis | Utilizes microwave energy to accelerate the reaction. | Shorter reaction times, increased yields, fewer side products. | nih.govmdpi.com |

| Knoevenagel Condensation | A key reaction for producing 5-arylidene derivatives, often catalyzed by a base like piperidine. | Versatile for introducing a wide range of substituents at the C5 position. | researchgate.netmdpi.com |

| Multi-step Library Synthesis | Combines several reaction steps, including N-alkylation and condensation, to create a diverse library of compounds. | Enables broad exploration of chemical space for SAR studies. | mdpi.comnih.gov |

Integration of In Silico and Experimental Approaches for Accelerated Drug Discovery

The integration of computational (in silico) methods with traditional experimental techniques is revolutionizing the drug discovery process for TZD analogues. nih.govelsevierpure.com This synergistic approach accelerates the identification and optimization of lead compounds. ymerdigital.comnih.gov

Key integrated approaches include:

Virtual Screening and Molecular Docking: Computational docking studies are used to predict how well different TZD derivatives will bind to the active site of a target protein. nih.govnih.govresearchgate.net This allows researchers to screen vast virtual libraries of compounds and prioritize a smaller, more promising set for actual synthesis and in vitro testing. nih.govmdpi.com

Quantitative Structure-Activity Relationship (QSAR): QSAR models establish a mathematical relationship between the chemical structure of a compound and its biological activity. sciencescholar.usresearchgate.net These models can predict the potency of new, unsynthesized analogues, guiding the design of more effective molecules.

ADMET Prediction: In silico tools can predict the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties of designed compounds early in the discovery process. ymerdigital.commdpi.comresearchgate.net This helps to eliminate candidates with poor pharmacokinetic profiles or potential toxicity before investing significant resources in their synthesis and testing.

Molecular Dynamics (MD) Simulations: MD simulations provide insights into the dynamic behavior of the ligand-protein complex over time, helping to assess the stability of the binding interaction and understand the molecular basis of activity. nih.govnih.gov

Design of Multi-Target Directed Ligands for Complex Diseases

Many complex diseases, such as type 2 diabetes and cancer, involve multiple pathological pathways. The "one drug, one target" approach is often insufficient for treating such conditions. mdpi.com Consequently, there is growing interest in designing Multi-Target Directed Ligands (MTDLs) based on the this compound scaffold. researchgate.net An MTDL is a single molecule designed to interact with two or more distinct biological targets simultaneously. mdpi.com

Strategies and examples include:

Dual-Target Inhibitors for Cancer: Researchers have designed TZD derivatives that act as dual inhibitors of key proteins in cancer progression, such as Epidermal Growth Factor Receptor (EGFR) and Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2). nih.gov For example, novel TZD derivatives have shown potent inhibitory activity against both EGFRT790M and VEGFR-2. nih.gov

Hybrid Molecules for Diabetes: By combining the TZD scaffold with other pharmacophores, hybrid molecules have been created to target multiple aspects of diabetes. mdpi.com Succinimide-thiazolidinedione hybrids have been developed as potential multi-target agents against enzymes like α-glucosidase, α-amylase, PTP1B, and DPP4. mdpi.com

Addressing Metabolic and Inflammatory Pathways: Given that many diseases involve both metabolic dysregulation and inflammation, TZD-based MTDLs are being designed to modulate targets in both pathways. For instance, compounds with dual PPARα/γ agonistic activity could offer benefits in treating diabetic cardiomyopathy by addressing both lipid and glucose metabolism. nih.gov

The development of MTDLs represents a sophisticated approach to drug design, offering the potential for improved efficacy and a more holistic treatment for complex diseases.

Q & A

Basic Research Questions

Q. What are the established synthetic routes for preparing 3-benzyl-1,3-thiazolidine-2,4-dione derivatives, and what experimental considerations are critical for reproducibility?

- Methodology : The Knoevenagel condensation is a key method for synthesizing 5-arylidene derivatives of 1,3-thiazolidine-2,4-diones. A typical procedure involves reacting 1,3-thiazolidine-2,4-dione with aromatic aldehydes (e.g., benzaldehyde derivatives) in ethanol using piperidine as a catalyst. For example, equimolar amounts of the aldehyde and thiazolidinedione are refluxed in ethanol for 4–6 hours, followed by purification via recrystallization .

- Critical Considerations :

- Use anhydrous solvents to prevent side reactions.

- Monitor reaction progress with TLC (e.g., ethyl acetate/hexane eluent).

- Optimize aldehyde substituents to modulate electronic effects on conjugation and biological activity.

Q. How can researchers confirm the structural integrity of this compound derivatives post-synthesis?

- Analytical Techniques :

- IR Spectroscopy : Absence of the –NH stretch (~3200 cm⁻¹) confirms N-substitution. Presence of a C=O stretch (~1720 cm⁻¹) and conjugated C=C (1600–1650 cm⁻¹) validates the arylidene moiety .

- ¹H NMR : The benzylidene proton (CH) appears as a singlet at δ 7.9–8.0 ppm. Aromatic protons from the benzyl group resonate between δ 7.2–7.5 ppm .

- Mass Spectrometry : Molecular ion peaks (e.g., [M+H]⁺) should match the expected molecular formula (e.g., C₉H₇NO₂S for the base structure) .

Q. What preliminary biological assays are suitable for evaluating the bioactivity of this compound derivatives?

- Antioxidant Screening :

- DPPH Assay : Dissolve compounds in DMSO and test at concentrations ranging from 10–100 μM. Measure absorbance at 517 nm after 30 minutes. Calculate IC₅₀ values to compare free radical scavenging activity .

- Positive Controls : Use ascorbic acid or Trolox for benchmarking.

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies guide the optimization of this compound derivatives for specific therapeutic targets?

- Key Substituent Effects :

- Electron-Withdrawing Groups (EWGs) : Nitro or chloro substituents on the benzylidene ring enhance antioxidant activity by stabilizing radical intermediates .

- Hydrophobic Substituents : Alkyl or aryl groups at the N3-position (e.g., coumarin-linked derivatives) improve lipid solubility and cellular uptake .

- Example Data Table :

| Compound | Substituent (R) | DPPH IC₅₀ (μM) |

|---|---|---|

| 3a | 4-OH | 28.5 |

| 3b | 3-Cl | 18.7 |

| 5a | Coumarin-linked | 12.4 |

| Data adapted from . |

Q. What computational strategies are effective for predicting the binding affinity of this compound derivatives to therapeutic targets like PPAR-γ or HIV-1 reverse transcriptase?

- Molecular Docking :

- Software : Use AutoDock Vina or Schrödinger Suite.

- Target Preparation : Retrieve crystal structures from PDB (e.g., 7QS for PPAR-γ ).

- Validation : Dock known ligands (e.g., rosiglitazone) to confirm protocol accuracy. For HIV-1 RT, derivatives with thienylmethylene substituents show strong binding to the allosteric pocket .

Q. How can contradictory spectral data (e.g., unexpected peaks in NMR/IR) during synthesis be resolved?

- Troubleshooting Steps :

Impurity Analysis : Perform column chromatography or HPLC to isolate byproducts.

Isotopic Labeling : Use ¹³C NMR to distinguish between tautomeric forms.

X-ray Crystallography : Resolve ambiguities in molecular conformation (e.g., crystal structure data for derivatives with cyclopropyl or sulfanyl groups ).

Q. What strategies improve synthetic yields of this compound derivatives under Knoevenagel conditions?

- Optimization Parameters :

- Catalyst Screening : Replace piperidine with morpholine or ionic liquids for higher efficiency.

- Solvent Effects : Use microwave-assisted synthesis in DMF to reduce reaction time .

- Temperature Control : Maintain reflux at 80°C to avoid decomposition of sensitive aldehydes.

Q. How can impurity profiles of this compound derivatives be characterized for regulatory compliance?

- Analytical Workflow :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.